N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide-linked side chain. The side chain includes a dimethylaminophenyl group and a phenylpiperazine moiety. The ethylthiophene sulfonamide core may influence lipophilicity and metabolic stability, while the dimethylamino and phenylpiperazine groups could enhance binding to amine-recognizing targets, such as neurotransmitter receptors .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2S2/c1-4-24-14-15-26(33-24)34(31,32)27-20-25(21-10-12-22(13-11-21)28(2)3)30-18-16-29(17-19-30)23-8-6-5-7-9-23/h5-15,25,27H,4,16-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROSIYCHLPGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization with 5-ethylthiophene-2-sulfonyl chloride under basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of certain kinases or G-protein-coupled receptors, leading to downstream effects on cellular signaling and function.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Table 1: Key Structural Features of Sulfonamide Analogues
Key Observations:
- Core Structure: The target compound’s thiophene sulfonamide differs from benzene or pyrimidine sulfonamides in electronic properties.
- Substituents : The phenylpiperazine group in the target compound is absent in other analogues, suggesting unique receptor-binding profiles (e.g., serotonin or dopamine receptors) . Fluorophenyl groups in analogues (e.g., 923113-41-1) are associated with improved bioavailability and target affinity .
- Lipophilicity : The 5-ethylthiophene and phenylpiperazine groups likely increase the target’s logP compared to polar analogues like the hydroxymethylpyrimidine derivative .
Pharmacological and Physicochemical Comparisons
Hypothetical Research Findings (Based on Structural Trends):
Enzyme Inhibition: Sulfonamides with electron-withdrawing groups (e.g., fluorophenyl in 923113-41-1 ) may exhibit stronger binding to enzymes like carbonic anhydrase compared to the target compound’s electron-donating dimethylamino group.
CNS Penetration: The phenylpiperazine moiety in the target compound could enhance blood-brain barrier permeability relative to diethylamino-pyrimidine analogues .
Metabolic Stability : Ethylthiophene may reduce oxidative metabolism compared to benzene sulfonamides with methyl/methoxy groups, as seen in 923244-17-1 .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.7 g/mol. The compound features several functional groups, including a dimethylamino group and a phenylpiperazine moiety, which contribute to its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances interaction with neurotransmitter systems |
| Phenylpiperazine Moiety | Potentially involved in receptor binding |
| Ethylthiophene Sulfonamide | May influence solubility and bioavailability |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a selective ligand for dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders such as schizophrenia and depression.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound's structure allows it to selectively bind to dopamine receptors, influencing dopaminergic signaling pathways.
- Enzyme Interaction: Preliminary studies suggest potential interactions with enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Neuropsychiatric Disorders: Due to its action on dopamine receptors, it shows promise in treating conditions like schizophrenia and depression.
- Antidepressant Activity: Studies have indicated potential antidepressant effects through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties: Some research suggests that this compound may exhibit analgesic effects, potentially through central nervous system pathways.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound through in vitro and in vivo experiments:
In Vitro Studies
- Dopamine Receptor Binding Assays: These assays demonstrated high affinity for D3 receptors, indicating potential as a therapeutic agent for dopamine-related disorders.
In Vivo Studies
- Animal Models: In models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant .
Safety and Toxicity Profile
Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
